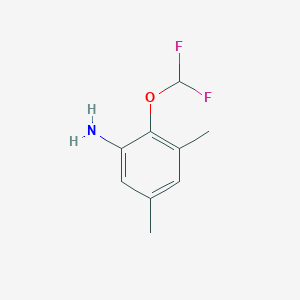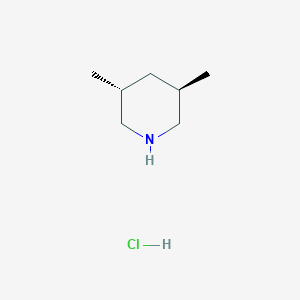![molecular formula C15H19ClO B13164357 3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13164357.png)
3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane is a complex organic compound with the molecular formula C15H19ClO. It is characterized by a bicyclo[3.1.0]hexane core structure, which is a bicyclic system containing a cyclopropane ring fused to a cyclobutane ring. The compound also features benzyloxy and chloromethyl functional groups, which contribute to its unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This (3 + 2) annulation reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction conditions are optimized to achieve high yields and diastereoselectivity, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the benzyloxy group, to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include benzaldehyde and benzoic acid.
Reduction: Products include benzyl alcohol.
Aplicaciones Científicas De Investigación
3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and chloromethyl groups play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The bicyclo[3.1.0]hexane core provides a rigid framework that enhances the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloromethyl)-3-(hydroxymethyl)bicyclo[3.1.0]hexane
- 3-(Benzyloxy)-3-(hydroxymethyl)bicyclo[3.1.0]hexane
- 3-(Methoxymethyl)-3-(chloromethyl)bicyclo[3.1.0]hexane
Uniqueness
3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane is unique due to the presence of both benzyloxy and chloromethyl groups, which provide distinct reactivity and binding properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H19ClO |
|---|---|
Peso molecular |
250.76 g/mol |
Nombre IUPAC |
3-(chloromethyl)-3-(phenylmethoxymethyl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H19ClO/c16-10-15(7-13-6-14(13)8-15)11-17-9-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 |
Clave InChI |
KWRNYYBTONXNAS-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1CC(C2)(COCC3=CC=CC=C3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(Tert-butoxy)carbonyl]amino}-2-cyclohexylpyridine-3-carboxylic acid](/img/structure/B13164294.png)
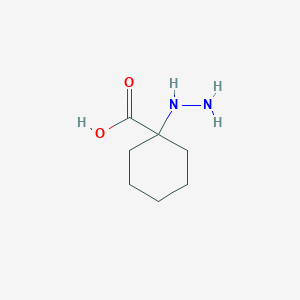
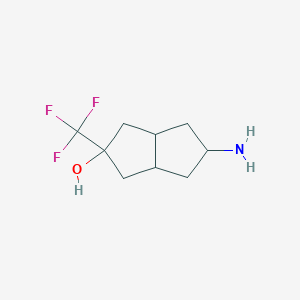
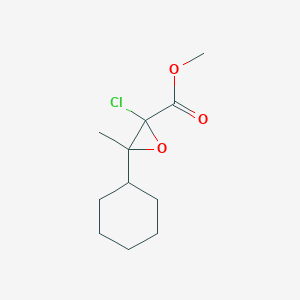
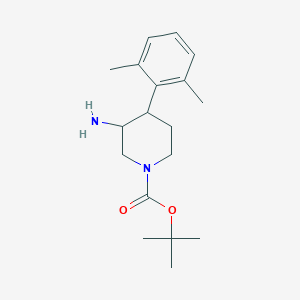
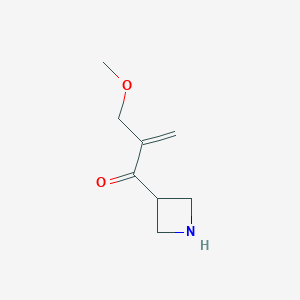

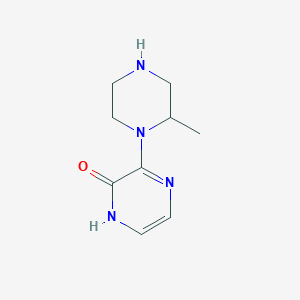
![Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13164352.png)
